molecular formula C18H19N3OS B4883843 (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-6-methyl-2-(phenylmethyl)- CAS No. 120354-25-8

(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-6-methyl-2-(phenylmethyl)-

Cat. No.: B4883843
CAS No.: 120354-25-8
M. Wt: 325.4 g/mol
InChI Key: SXGXQWUYLLEZRJ-UHFFFAOYSA-N
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Description

(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-6-methyl-2-(phenylmethyl)- is a heterocyclic compound that features a fused benzothiophene and pyrimidine ring system. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-6-methyl-2-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate precursors.

    Amination Reactions: Introduction of the amino group using reagents like ammonia or amines under suitable conditions.

    Alkylation Reactions: Introduction of the phenylmethyl group through alkylation reactions using alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new drugs for treating various diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-6-methyl-2-(phenylmethyl)- depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene structures.

    Pyrimidine Derivatives: Compounds with similar pyrimidine structures.

Uniqueness

The uniqueness of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-6-methyl-2-(phenylmethyl)- lies in its specific combination of functional groups and fused ring system, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-11-7-8-14-13(9-11)16-17(23-14)20-15(21(19)18(16)22)10-12-5-3-2-4-6-12/h2-6,11H,7-10,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGXQWUYLLEZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923348
Record name 3-Amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120354-25-8
Record name (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-6-methyl-2-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120354258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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